2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide is a heterocyclic compound that contains both a 1,2,4-triazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with biological targets through hydrogen bonding and dipole interactions . The compound can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness
What sets 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide apart is its dual heterocyclic structure, which combines the properties of both triazole and thiazole rings. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential efficacy in various applications.
Properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-9(12(20)17-13-15-7-8-21-13)22-14-16-11(18-19-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSWDVIIRBZJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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